3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile - 1396867-35-8

3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile

Catalog Number: EVT-3137447
CAS Number: 1396867-35-8
Molecular Formula: C16H13F3N4O2
Molecular Weight: 350.301
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline []

Compound Description: This compound features a quinoline ring system with a trifluoromethyl substituent at the 7-position. It also contains a 5-phenyl-1,3,4-oxadiazol-2-yl group at the 3-position and a 4-methylpiperazine substituent at the 4-position.

1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone []

Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a complex side chain containing a pyrazole ring and a trifluoromethylphenyldiazenyl group.

4-methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one []

Compound Description: This compound contains a phthalazine ring system with a 1,3,4-oxadiazole ring linked via a methylene bridge. The oxadiazole ring is further substituted with a trifluoromethylphenylmethylsulfanyl group.

N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine []

Compound Description: This compound features a quinoline ring with a trifluoromethyl group at the 7-position and a 5-phenyl-1,3,4-oxadiazol-2-yl group at the 3-position. It also has an N-alkyl amine substituent at the 4-position.

(E)-2-((5-(2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)-1,3,4-oxadiazol-2-yl)thio)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide []

Compound Description: This compound contains a 1,3,4-oxadiazole ring linked to a complex cyclopropyl-containing side chain. It also features a trifluoromethylbenzylidenehydrazide group connected via a thioacetohydrazide linker.

1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) [, , ]

Compound Description: This compound, known as SB-224289, is a potent and selective 5-HT1B receptor inverse agonist. It features a spiro[furo[2,3-f]indole-3,4'-piperidine] core with a biphenyl substituent bearing a 5-methyl-1,2,4-oxadiazol-3-yl group.

5-(5-amino-1,3,4-oxadiazol-2-yl)-6-methyl-4-phenyl-3,4- dihydropyrimidin-2(1H)-one []

Compound Description: This compound features a dihydropyrimidinone ring with a 5-amino-1,3,4-oxadiazol-2-yl substituent at the 5-position.

6-(((5-(1-methoxy-9H-carbazol-3-yl)1,3,4-oxadiazol-2-yl)amino)methyl)pyrimidine-2,4(1H,3H)-dione []

Compound Description: This compound, a hybrid of murrayanine, 1,3,4-oxadiazole, and uracil components, exhibits significant anti-inflammatory potential. It features a pyrimidine-2,4(1H,3H)-dione ring connected to a 1-methoxy-9H-carbazol-3-yl substituted 1,3,4-oxadiazole via an aminomethyl linker.

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4- oxadiazole [, ]

Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a piperidine ring substituted with a (4-chlorophenyl)sulfonyl group. The oxadiazole ring is further substituted with various N-substituted acetamide groups linked via a thioether.

1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carbohydrazides and Their Copper Complexes []

Compound Description: This series of compounds consists of 1,8-naphthyridine derivatives substituted with a carbohydrazide group at the 3-position and an ethyl group at the 1-position. Additionally, copper complexes of these compounds were also investigated.

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B) []

Compound Description: This compound, known as SB-772077-B, is an aminofurazan-based Rho kinase inhibitor that exhibits potent vasodilator properties. It features a 1,2,5-oxadiazole ring linked to an imidazo(4,5-c)pyridine core substituted with a pyrrolidinylcarbonyl group.

3-(3-aryl-4-formylpyrazole-I-carbonyl)-2-phenyl-I,8-naphthyridines and 3-(5-aryl-I,3,4-oxadiazol-2-yl)-2-phenyl-I,8-naphthyridines []

Compound Description: These two series of compounds feature a 1,8-naphthyridine core with a phenyl group at the 2-position. One series contains a pyrazole ring linked via a carbonyl group, while the other series has a 1,3,4-oxadiazole ring directly attached. Both series have various aryl substituents.

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide []

Compound Description: This complex compound contains a triazaspiro[3,4]octene ring system with multiple substituents, including a trifluoromethyl group, a trifluoromethylphenylamino group, and a pyrazolone ring connected to a 1,3,4-oxadiazole ring via a methylene bridge.

1-(5-aryl-[1,3,4]-oxadiazol-2-ylmethyl)-3-(3-trifluromethyl-phenyt)-1H-[1,8]-naphthyridin-2-ones []

Compound Description: This series of compounds features a 1,8-naphthyridinone ring with a trifluoromethylphenyl group at the 3-position and a 1,3,4-oxadiazole ring linked via a methylene bridge at the 1-position. The oxadiazole ring is further substituted with various aryl groups.

(4- {4- [5- (5-trifluoromethyl- [, , ] oxadiazol-2-ylamino) -pyridin-2-yl] -phenyl} -cyclohexyl) -acetic acid and (4- {4- [5- (5-tert-Butyl- [, , ] oxadiazol-2-ylamino) -pyridin-2-yl] -phenyl} -cyclohexyl) -acetic acid []

Compound Description: These compounds are DGAT inhibitors that contain a cyclohexylacetic acid core substituted with a phenylpyridyl moiety. The pyridine ring is further substituted with either a 5-trifluoromethyl-1,3,4-oxadiazol-2-ylamino group or a 5-tert-butyl-1,3,4-oxadiazol-2-ylamino group.

bisiridium(III) (Ir(CF3BNO)2‐pop) and bisiridium(III) (Ir(BNO)2‐pop) []

Compound Description: These two green iridium(III) complexes are used in solution-processed phosphorescent organic light-emitting diodes (PHOLEDs). They both contain a 2‐(5‐phenyl‐1,3,4‐oxadiazol‐2‐yl)phenolate ancillary ligand. Ir(CF3BNO)2‐pop also features a trifluoromethyl group on the benzo[c][1,5]‐naphthyridin-6‐one ligand.

Ir(tfmphpm)2(pop) and Ir(tfmppm)2(pop) []

Compound Description: These two iridium(III) complexes contain nitrogen heterocycle and 1,3,4-oxadiazole derivatives to balance the injection and transport of electrons and holes in organic light-emitting diodes (OLEDs). They both contain a 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol (pop) ancillary ligand and two trifluoromethyl-substituted phenylpyrimidine or pyridinylpyrimidine ligands.

5-aminomethyl-3H-[1,3,4]oxadiazol-2-one, 5-piperidin-4-yl-3H-[1,3,4]oxadiazol-2-one, and 5-piperidin-4-yl-3H-[1,3,4]oxadiazol-2-thione []

Compound Description: These compounds are 5-(4-piperidyl)-3-isoxazolol (4-PIOL) derivatives synthesized to develop alpha subunit selective GABA A receptor agonists. They feature a 1,3,4-oxadiazole ring with modifications to the substituent at the 5-position, including aminomethyl, piperidin-4-yl, and piperidin-4-yl with a thione group replacing the ketone.

4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (5-ethyl-[1,3,4]thiadiazol-2-yl)-amide and 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (4-trifluoromethyl-phenyl)-amide []

Compound Description: These compounds are terbium complexes of 2-oxo-4-hydroxy-quinoline-3-carboxylic acid derivatives used for the luminescent determination of alkaline phosphatase and codeine phosphate. They feature a quinoline ring substituted with a 4-hydroxy-2-oxo-1,2-dihydro- group and a carboxylic acid amide at the 3-position. The amide group is further substituted with either a 5-ethyl-[1,3,4]thiadiazol-2-yl group or a 4-trifluoromethylphenyl group.

(2S)-1-[4-(3,4-dichlorophenyl) piperidin-1-yl]-3-[2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-yloxy]propan-2-ol monohydrochloride (Wf-516) []

Compound Description: This compound, known as Wf-516, is a newly developed serotonin transporter (5-HTT) inhibitor. It features a 1,3,4-oxadiazole ring attached to a benzofuran ring system. It also contains a piperidine ring substituted with a dichlorophenyl group.

6-chloro-3(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(trifluoromethyl)-2H-chromen-2-ol []

Compound Description: This compound combines a chromene ring with a 1,3,4-oxadiazole ring and a trifluoromethyl group.

(S)-4-(3-(4-(2,3-dihydroxypropoxy)phenyl)-4,4-dimethyl-5-carbonyl-2-thioimidazolin-1-yl)-2-(trifluoromethyl)benzonitrile []

Compound Description: This compound is an androgen receptor inhibitor that features a thioimidazoline ring substituted with a trifluoromethylbenzonitrile group and a dihydroxypropoxyphenyl group.

4-{5-[(E)-2-{4-(2-chlorophenyl)-5-[5-(methylsulfonyl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile (G007-LK) []

Compound Description: This compound, known as G007-LK, is a potent and selective tankyrase 1/2 inhibitor. It features a 1,3,4-oxadiazole ring linked to a triazole ring system and a benzonitrile substituent.

Eu2Na2(L1)6(OH)(2).2C2H5OH.2CHCl3 (1), Eu(L1)3(phen) (2), and Eu2Na2(L1)6(L2)2(OH)(2).8CHCl3 (3) []

Compound Description: These three luminescent europium complexes utilize N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide (HL1) as the first ligand. Complex 2 also incorporates 1,10-phenanthroline (phen), while complex 3 includes 2,5-bis(2-pyridyl)-1,3,4-oxadiazole (L2).

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (compound A (+)) and MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide) []

Compound Description: These compounds are human immunodeficiency virus (HIV) integrase inhibitors. Compound A (+) features a dihydropyrimidine core with a 4-methylmorpholin-3-yl substituent. MK-0518, a potent inhibitor currently in phase III clinical trials, contains a 1,3,4-oxadiazole ring linked to the dihydropyrimidine core via a carbonyl aminoethyl substituent.

Properties

CAS Number

1396867-35-8

Product Name

3-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzonitrile

IUPAC Name

3-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]benzonitrile

Molecular Formula

C16H13F3N4O2

Molecular Weight

350.301

InChI

InChI=1S/C16H13F3N4O2/c17-16(18,19)15-22-21-13(25-15)12-5-2-6-23(9-12)14(24)11-4-1-3-10(7-11)8-20/h1,3-4,7,12H,2,5-6,9H2

InChI Key

PDVUNPVEINEMMA-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)C3=NN=C(O3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.